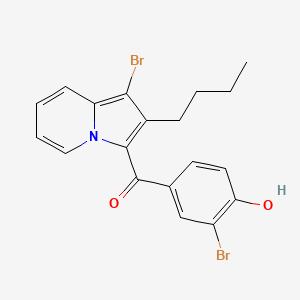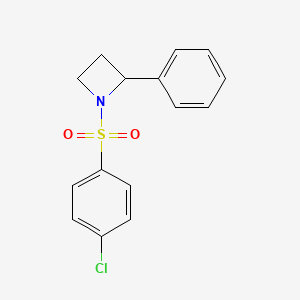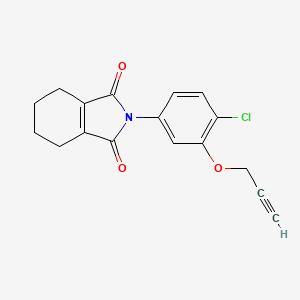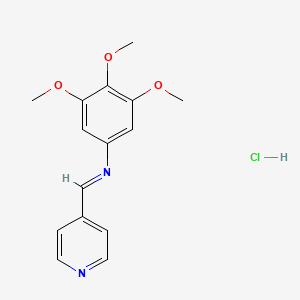![molecular formula C11H10BrN3O2S B14436946 5-Bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione CAS No. 79108-65-9](/img/structure/B14436946.png)
5-Bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a bromine atom at the 5th position, a sulfanyl group at the 6th position, and a methylamino group attached to a phenyl ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a pyrimidine derivative, followed by the introduction of the sulfanyl and methylamino groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Applications De Recherche Scientifique
5-Bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-(dimethylamino)pyrimidine
- 2-Amino-5-bromo-6-methyl-4-pyrimidinol
Uniqueness
Compared to similar compounds, 5-Bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the sulfanyl and methylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Propriétés
Numéro CAS |
79108-65-9 |
|---|---|
Formule moléculaire |
C11H10BrN3O2S |
Poids moléculaire |
328.19 g/mol |
Nom IUPAC |
5-bromo-6-[2-(methylamino)phenyl]sulfanyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H10BrN3O2S/c1-13-6-4-2-3-5-7(6)18-10-8(12)9(16)14-11(17)15-10/h2-5,13H,1H3,(H2,14,15,16,17) |
Clé InChI |
NUIZFSSEGCYVPU-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=CC=C1SC2=C(C(=O)NC(=O)N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


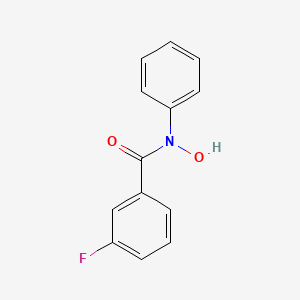
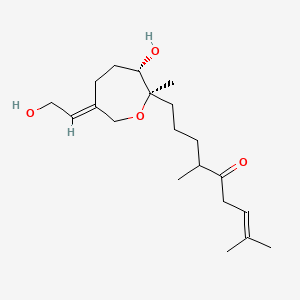
![1H-Imidazole, 1-[1-(2-methoxyphenyl)ethenyl]-](/img/structure/B14436873.png)
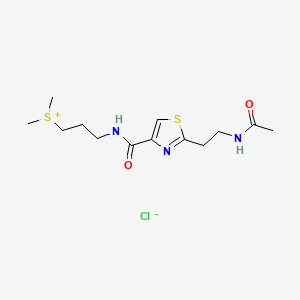
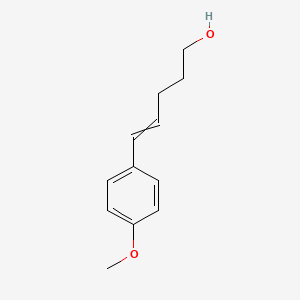
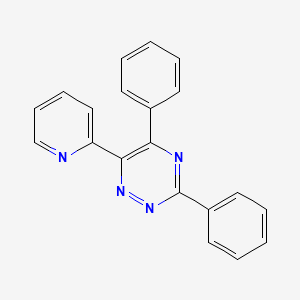
![N'-[2-(Morpholin-2-yl)ethyl]cyclohexanecarboximidamide](/img/structure/B14436902.png)
![Benzoyl chloride, 3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B14436903.png)

